molecular formula C25H17F3N4O2S B11042416 (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11042416
M. Wt: 494.5 g/mol
InChI Key: OVSAUSOFUXAAHY-UHFFFAOYSA-N
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Description

The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzothiazole moiety, a phenoxyphenyl group, and a trifluoromethyl-substituted pyrazolone core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Pyrazolone Core: The pyrazolone ring is often synthesized via the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Coupling Reactions: The benzothiazole and pyrazolone intermediates are then coupled through a condensation reaction with the phenoxyphenyl amine derivative, often under basic conditions and with the aid of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl and benzothiazole moieties.

    Reduction: Reduction reactions may target the imine or carbonyl functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities. Research into its biological effects could lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as drug candidates. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its unique structure may also make it suitable for use in catalysis or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The benzothiazole moiety could be involved in binding to biological targets, while the trifluoromethyl group might enhance its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The presence of the phenoxyphenyl group in (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to unique applications and properties.

Properties

Molecular Formula

C25H17F3N4O2S

Molecular Weight

494.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-phenoxyphenyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C25H17F3N4O2S/c1-15(29-17-11-5-7-13-19(17)34-16-9-3-2-4-10-16)21-22(25(26,27)28)31-32(23(21)33)24-30-18-12-6-8-14-20(18)35-24/h2-14,31H,1H3

InChI Key

OVSAUSOFUXAAHY-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1OC2=CC=CC=C2)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C(F)(F)F

Origin of Product

United States

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